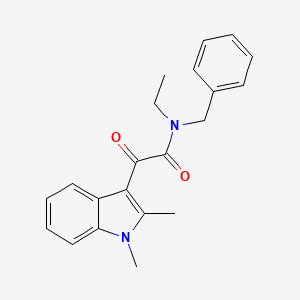

N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide: is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Introduction of Dimethyl Groups: The 1,2-dimethyl substitution on the indole ring can be achieved through alkylation reactions using methyl iodide or similar reagents.

Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction, where the indole nitrogen reacts with benzyl chloride in the presence of a base such as sodium hydride.

Formation of the Oxoacetamide Group: The final step involves the acylation of the indole derivative with an appropriate acyl chloride, such as ethyl chloroformate, to form the oxoacetamide group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:

Continuous Flow Chemistry: To enhance reaction efficiency and control.

Catalysis: Using catalysts to lower reaction temperatures and increase yields.

Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

Reduction: Reduction reactions can target the oxoacetamide group, potentially converting it to an amine.

Substitution: The benzyl and ethyl groups can be substituted under appropriate conditions, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidized Indole Derivatives: Resulting from oxidation reactions.

Reduced Amine Derivatives: Resulting from reduction of the oxoacetamide group.

Substituted Indole Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide exhibit antimicrobial properties.

Key Findings :

- In vitro studies show effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

- Minimum inhibitory concentrations (MICs) for related compounds have been reported around 256 µg/mL, suggesting potential for development as antimicrobial agents .

Anticancer Potential

The compound has been evaluated for its anticancer properties across different cancer cell lines.

Case Studies :

- Cytotoxicity Assays : Compounds with similar structures have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells. For instance, derivatives were tested against breast cancer and lung cancer cell lines, showing promising results with IC50 values in the low micromolar range .

- Mechanism of Action : The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway .

Enzyme Inhibition

This compound may act as an inhibitor of enzymes relevant to various disease states.

Applications :

- Acetylcholinesterase Inhibition : Similar compounds have shown promise in inhibiting acetylcholinesterase, which is crucial for conditions like Alzheimer's disease. This suggests potential for therapeutic development aimed at neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound has been explored extensively.

Synthesis Methods :

- Copper-Mediated Reactions : Recent studies have utilized copper-mediated reactions to facilitate the formation of indole derivatives that are structurally related to this compound .

- Reactivity with Electrophiles : The compound can react with various electrophiles to yield derivatives that may enhance biological activity or selectivity against specific targets .

Future Research Directions

Given its promising biological activities, future research should focus on:

- In Vivo Studies : Conducting animal model studies to validate efficacy and safety profiles.

- Structure–Activity Relationship (SAR) : Exploring modifications to the chemical structure to optimize potency and selectivity against specific targets.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects will be crucial for understanding its therapeutic potential.

Mechanism of Action

The mechanism of action of N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide is largely dependent on its interaction with biological targets. The compound may exert its effects through:

Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

Altering Gene Expression: Influencing gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

N-benzyl-2-(1-methyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide: Similar structure but with one less methyl group on the indole ring.

N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide: Similar structure but with a methyl group instead of an ethyl group on the oxoacetamide.

Uniqueness

Structural Features: The combination of benzyl, dimethyl-indole, and oxoacetamide groups provides unique chemical properties.

Biological Activity: The specific arrangement of functional groups may result in distinct biological activities compared to similar compounds.

This detailed overview provides a comprehensive understanding of N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide is a compound derived from indole, a core structure in many biologically active molecules. Its potential biological activities are of significant interest in medicinal chemistry, particularly for their implications in treating various diseases.

Chemical Structure

The molecular formula of this compound is C17H20N2O2. The compound features an indole moiety, which is known for its diverse biological properties.

Anticancer Activity

Research has indicated that derivatives of indole, including this compound, exhibit promising anticancer properties. A study evaluating similar indole derivatives demonstrated significant efficacy against various cancer cell lines. For instance, compounds were tested against ovarian cancer xenografts in nude mice, showing tumor growth suppression rates exceeding 100% relative to controls . This suggests that the compound may induce apoptosis or inhibit proliferation in malignant cells.

Antimicrobial Activity

Indole derivatives have also been reported to possess antimicrobial properties. In a screening of various compounds, certain indole-based structures showed potent activity against bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. The activity was assessed using concentrations ranging from 0.22 to 0.88 μg/mm², with some derivatives outperforming standard antibiotics like cefotaxime and piperacillin .

Neuroprotective Effects

Emerging studies suggest that indole derivatives may have neuroprotective effects. The mechanism is thought to involve modulation of neuroinflammation pathways. For example, certain compounds have been shown to bind effectively to translocator protein (TSPO), which plays a role in neuroinflammatory responses . This binding could potentially lead to reduced neuroinflammation and improved outcomes in neurodegenerative conditions.

Case Studies and Research Findings

The biological activities of this compound are likely attributed to its ability to interact with various biological targets:

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells.

- Antimicrobial Action : It could disrupt bacterial cell membranes or inhibit essential microbial enzymes.

- Neuroinflammation Modulation : By binding to TSPO, it may alter inflammatory cytokine production and microglial activation.

Properties

IUPAC Name |

N-benzyl-2-(1,2-dimethylindol-3-yl)-N-ethyl-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-4-23(14-16-10-6-5-7-11-16)21(25)20(24)19-15(2)22(3)18-13-9-8-12-17(18)19/h5-13H,4,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVARHDZWQVWNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.